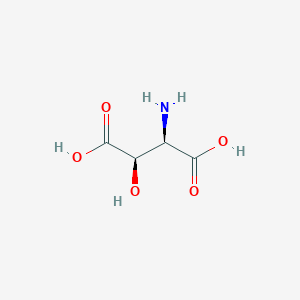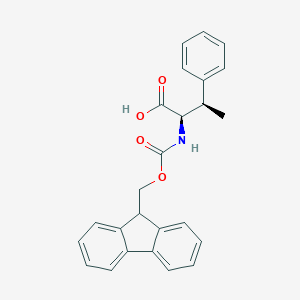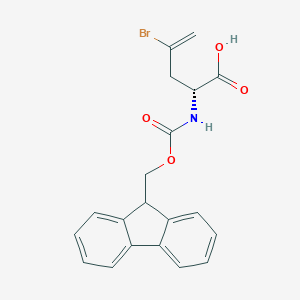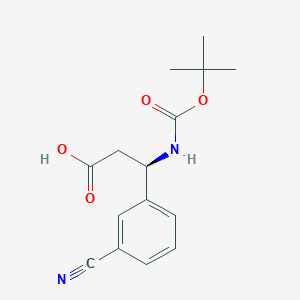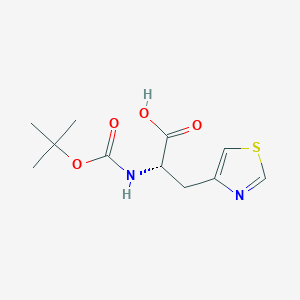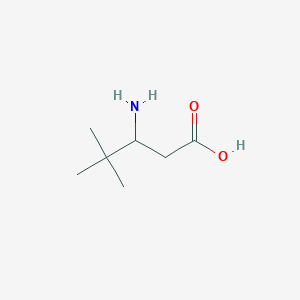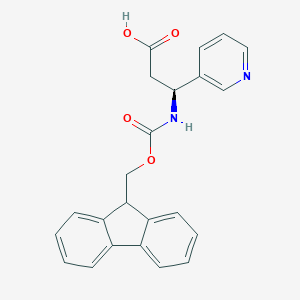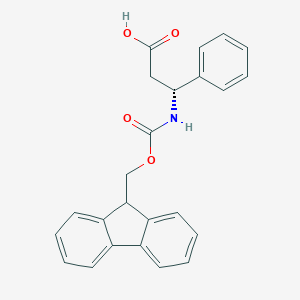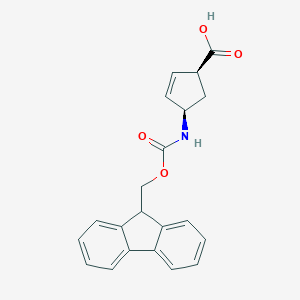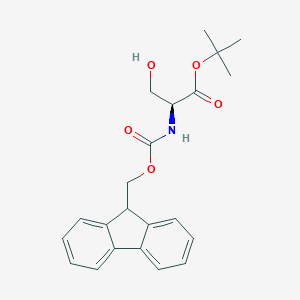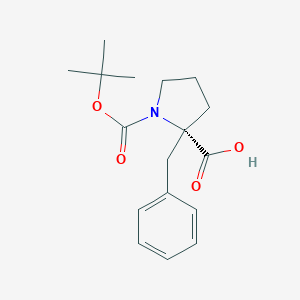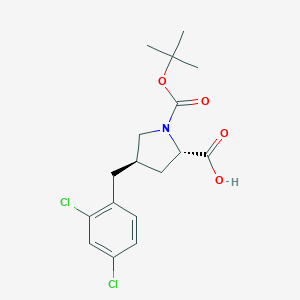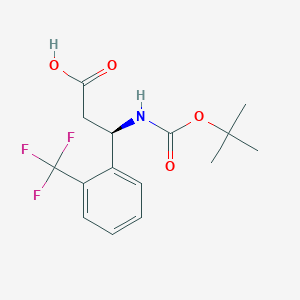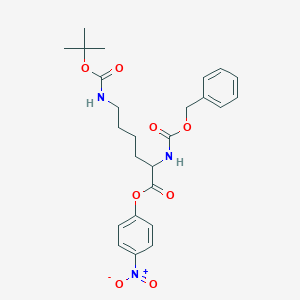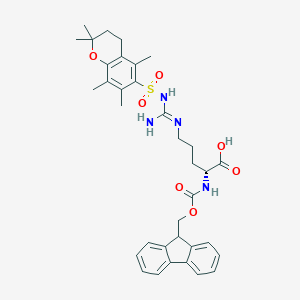
Fmoc-D-Arg(Pmc)-OH
Descripción general
Descripción
“Fmoc-D-Arg(Pmc)-OH” is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
“Fmoc-D-Arg(Pmc)-OH” is used in solid-phase peptide synthesis (SPPS) . The Pmc group is removed by trifluoroacetic acid (TFA) in 1-3 hours . It is recommended that this derivative is used in conjunction with Fmoc-Trp (Boc)-OH .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Arg(Pmc)-OH” is C35H42N4O7S . Its molar mass is 662.8 g/mol .Chemical Reactions Analysis
“Fmoc-D-Arg(Pmc)-OH” is incorporated into a growing peptide chain during solid-phase peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .Physical And Chemical Properties Analysis
“Fmoc-D-Arg(Pmc)-OH” is a powder . Its molar mass is 662.8 g/mol .Aplicaciones Científicas De Investigación
“Fmoc-D-Arg(Pmc)-OH” is a derivative of the amino acid arginine that’s used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis. The “Pmc” part stands for 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl, which is a protective group for the guanidine group of arginine .
-
Peptide Synthesis
- “Fmoc-D-Arg(Pmc)-OH” is used in the synthesis of peptides . The Fmoc group protects the amino group during peptide bond formation, and the Pmc group protects the guanidine group of arginine .
- The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Pmc group is removed under acidic conditions at the end of the synthesis .
- This allows for the stepwise construction of a peptide chain, one amino acid at a time .
-
Fabrication of Functional Materials
- Fmoc-modified amino acids and short peptides, including “Fmoc-D-Arg(Pmc)-OH”, can self-assemble into nanostructures with diverse morphologies .
- These nanostructures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
- The self-assembly process is driven by the hydrophobic and aromatic interactions of the Fmoc group .
-
Cleavage and Deprotection in Peptide Synthesis
- “Fmoc-D-Arg(Pmc)-OH” is used in the cleavage and deprotection steps of peptide synthesis .
- The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions .
- The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
- This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
-
Fabrication of Resins
- “Fmoc-D-Arg(Pmc)-OH” can be linked to TentaGel® S AC Resin .
- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring .
- Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
- This resin is recommended for synthesis of standard peptides up to 40 residues in length .
-
Cleavage and Deprotection in Peptide Synthesis
- “Fmoc-D-Arg(Pmc)-OH” is used in the cleavage and deprotection steps of peptide synthesis .
- The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions .
- The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
- This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
- The peptide is then recovered from the reaction mixture and analyzed .
-
Fabrication of Resins
- “Fmoc-D-Arg(Pmc)-OH” can be linked to TentaGel® S AC Resin .
- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring .
- Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
- This resin is recommended for synthesis of standard peptides up to 40 residues in length .
Safety And Hazards
Direcciones Futuras
“Fmoc-D-Arg(Pmc)-OH” continues to be a valuable tool in peptide synthesis. Its use in solid-phase peptide synthesis allows for the creation of complex peptides for research and development . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in peptide research .
Propiedades
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449908 | |
| Record name | Fmoc-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Pmc)-OH | |
CAS RN |
157774-30-6 | |
| Record name | Fmoc-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



